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Compound of Interest

N2-Methyl-4-nitro-1,2-
Compound Name:
benzenediamine

Cat. No.: B127362

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the
compound N2-Methyl-4-nitro-1,2-benzenediamine (CAS No. 95576-84-4). The information
presented herein is intended to support research and development activities by offering key
spectral parameters and the methodologies used to obtain them. While comprehensive Nuclear
Magnetic Resonance (NMR) data is available from published literature, experimental Infrared
(IR) and Mass Spectrometry (MS) data for this specific compound are not readily found in

public spectral databases.

Core Spectroscopic Data

The primary spectroscopic data available for N2-Methyl-4-nitro-1,2-benzenediamine is from
Nuclear Magnetic Resonance (NMR) studies. This technique provides detailed information
about the molecular structure and the chemical environment of the atoms.

Table 1: NMR Spectroscopic Data for N2-Methyl-4-nitro-
1,2-benzenediamine
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Note: While the specific chemical shifts and coupling constants for N2-Methyl-4-nitro-1,2-
benzenediamine (referred to as compound 5) are not detailed in the available abstract, the
source study confirms their successful experimental determination.[1]

Experimental Protocols

The following section outlines the methodology employed for the acquisition of NMR
spectroscopic data as described in the primary literature source.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were recorded at a temperature of 300 K on a Bruker DRX 400
spectrometer.[1] This instrument operates at a magnetic field strength of 9.4 Tesla,
corresponding to frequencies of 400.13 MHz for 1H, 100.62 MHz for 13C, and 40.56 MHz for >N
nuclei.[1]

Sample Preparation and Referencing:
o The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-de).

o Chemical shifts (d) for tH and 3C NMR were referenced internally to the residual solvent
signals (DMSO-ds at 2.49 ppm for *H and 39.5 ppm for 13C).[1]

e For >N NMR, an external reference of nitromethane (CH3!*NO2) at 0.00 ppm was used.[1]
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Data Acquisition:

e A 5-mm inverse detection H—X probe equipped with a z-gradient coil was utilized for the
measurements.[1]

» Standard Bruker NMR software was used for the acquisition and processing of the spectra.

o Two-dimensional (2D) experiments, including (*H-tH) gs-COSY, (*H-3C) gs-HMQC, and
(*H-13C) gs-HMBC, were performed to aid in the assignment of signals.[1]

e 15N NMR chemical shifts were obtained using a 2D (*H-*>N) gs-HMQC experiment.[1]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like N2-Methyl-4-nitro-1,2-benzenediamine.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a
chemical compound.

Other Spectroscopic Techniques

While detailed experimental data for IR and MS of N2-Methyl-4-nitro-1,2-benzenediamine are
not readily available in public databases, these techniques are fundamental for full compound
characterization.

« Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in
a molecule. For N2-Methyl-4-nitro-1,2-benzenediamine, one would expect to observe
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characteristic absorption bands for N-H stretching (from the amine and methylamine groups),
C-H stretching (from the aromatic ring and methyl group), N-O stretching (from the nitro
group), and C=C stretching (from the benzene ring).

e Mass Spectrometry (MS): MS is employed to determine the molecular weight of a compound
and to study its fragmentation pattern. The molecular formula of N2-Methyl-4-nitro-1,2-
benzenediamine is C7HsaN3O2, corresponding to a molecular weight of approximately
167.17 g/mol .[2] Electron ionization mass spectrometry (EI-MS) would likely show a
molecular ion peak (M*) and various fragment ions corresponding to the loss of functional
groups.

Conclusion

The primary available spectroscopic data for N2-Methyl-4-nitro-1,2-benzenediamine is from
comprehensive NMR studies, which provide a solid foundation for its structural elucidation.
While specific experimental IR and MS spectra are not readily accessible in public domains, the
expected characteristics from these analyses can be inferred from the known structure of the
compound. The detailed NMR experimental protocol provided in the literature offers a clear
methodology for researchers seeking to replicate or build upon these findings. This technical
guide serves as a centralized resource for the currently available spectroscopic information on
this compound, aiding in its further investigation and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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